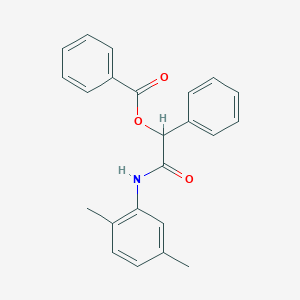

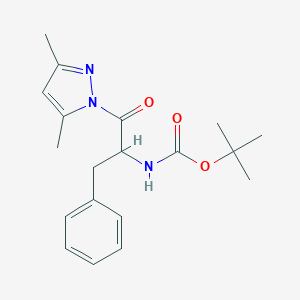

![molecular formula C24H24N2O3 B243324 N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B243324.png)

N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide, also known as CP-945,598, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain regulation, mood, and appetite. By inhibiting FAAH, CP-945,598 can increase the levels of endocannabinoids in the body, which may have therapeutic potential in various conditions.

Wirkmechanismus

N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide works by inhibiting the FAAH enzyme, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide can increase the levels of endocannabinoids in the body, which may have therapeutic effects. Endocannabinoids are known to play a role in pain regulation, mood, and appetite.

Biochemical and physiological effects:

N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide has been found to have various biochemical and physiological effects in preclinical models. These effects include increased levels of endocannabinoids in the body, reduced pain sensitivity, reduced inflammation, and reduced anxiety-like behavior. N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide has also been found to have a favorable safety profile in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the effects of endocannabinoids specifically, without interfering with other pathways. However, one limitation of using N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide is its potential off-target effects. FAAH is not the only enzyme that breaks down endocannabinoids, and N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide may also inhibit other enzymes that play a role in endocannabinoid metabolism.

Zukünftige Richtungen

There are several areas of future research that could be explored with N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide. One area is the potential therapeutic effects of N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide in various conditions, such as pain, inflammation, and anxiety. Another area is the development of more selective FAAH inhibitors that do not have off-target effects. Additionally, the safety and efficacy of N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide in human clinical trials could be explored further.

Synthesemethoden

N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis typically starts with the reaction of 4-methylbenzoyl chloride with cyclopentadiene to form a cyclopentenone intermediate. This intermediate is then reacted with 4-aminophenylboronic acid to form a boronic ester intermediate. The boronic ester is then reacted with 2-furancarboxylic acid to form the final product, N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide.

Wissenschaftliche Forschungsanwendungen

N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide has been studied extensively in preclinical models for its potential therapeutic effects. Some of the areas of research include pain management, inflammation, anxiety, and addiction. In a study conducted on rats, N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide was found to reduce pain sensitivity and increase the levels of endocannabinoids in the body. In another study, N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide was found to reduce inflammation in a mouse model of arthritis. These findings suggest that N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide may have potential as a therapeutic agent in various conditions.

Eigenschaften

Molekularformel |

C24H24N2O3 |

|---|---|

Molekulargewicht |

388.5 g/mol |

IUPAC-Name |

N-[4-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C24H24N2O3/c1-17-6-8-18(9-7-17)24(14-2-3-15-24)23(28)26-20-12-10-19(11-13-20)25-22(27)21-5-4-16-29-21/h4-13,16H,2-3,14-15H2,1H3,(H,25,27)(H,26,28) |

InChI-Schlüssel |

ZRQLKWUUNDFFJE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |

Kanonische SMILES |

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methylphenyl)-3-[4-(4-pyridinylmethyl)anilino]-1-propanone](/img/structure/B243244.png)

![N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide](/img/structure/B243247.png)

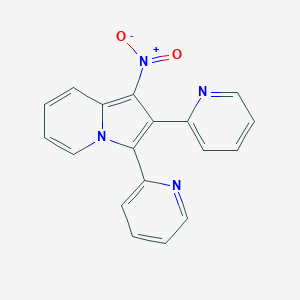

![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazol-2-amine](/img/structure/B243248.png)

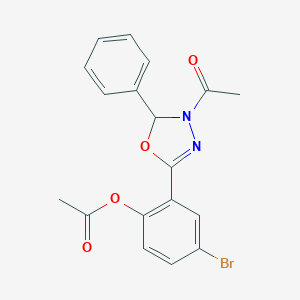

![2-[3-Acetyl-5-(3-bromophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-6-allylphenyl acetate](/img/structure/B243250.png)

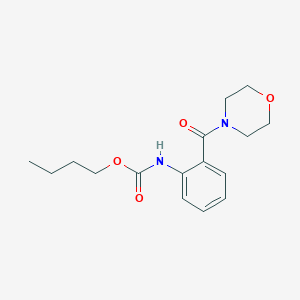

![2-(2-methylphenyl)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B243280.png)

![2-(4-bromophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B243283.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide](/img/structure/B243285.png)